ethyl (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate
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Overview
Description
Ethyl (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group and a cyclopentaquinoline core, making it an interesting subject for chemical research and potential pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate typically involves multi-step organic reactions
Formation of the Cyclopentaquinoline Core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and a suitable acylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol, typically using a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the chlorine atom.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to study biological processes, particularly those involving its molecular targets.
Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits biological activity against specific targets.
Industry: Its chemical properties could make it useful in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which ethyl (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating the function of its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3aS,4R,9bR)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate: Similar structure but lacks the chlorine atom.
Ethyl (3aS,4R,9bR)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in ethyl (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate can significantly influence its chemical reactivity and biological activity. This makes it unique compared to similar compounds, as the chlorine atom can participate in specific interactions that other substituents cannot.
Properties
Molecular Formula |
C21H20ClNO2 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
ethyl (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate |
InChI |
InChI=1S/C21H20ClNO2/c1-2-25-21(24)18-8-4-7-17-15-5-3-6-16(15)19(23-20(17)18)13-9-11-14(22)12-10-13/h3-5,7-12,15-16,19,23H,2,6H2,1H3/t15-,16+,19+/m1/s1 |
InChI Key |
APXFDFBWBHIJKX-GJYPPUQNSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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